2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
Overview
Description
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H10ClO4S. It is a derivative of ethane-1-sulfonyl chloride, where the ethane moiety is modified by the addition of a 2-methoxyethoxy group. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and versatility.
Synthetic Routes and Reaction Conditions:
Direct Sulfonation: The compound can be synthesized by the direct sulfonation of 2-(2-methoxyethoxy)ethanol using chlorosulfonic acid (ClSO3H) under controlled conditions.
Chlorosulfonation: Another method involves the chlorosulfonation of 2-(2-methoxyethoxy)ethanol using thionyl chloride (SOCl2) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale sulfonation reactions. These reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or sulfonamides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are typically employed in substitution reactions.
Major Products Formed:
Sulfonyl Chlorides: These are used as intermediates in the synthesis of various organic compounds.
Sulfonic Acids: These are valuable in the production of detergents, dyes, and pharmaceuticals.
Sulfonamides: These compounds have applications in the pharmaceutical industry as antibacterial agents.
Scientific Research Applications
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its ability to undergo diverse chemical reactions makes it a valuable tool in organic synthesis and materials science.
Mechanism of Action
The mechanism by which 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. In general, the sulfonyl chloride group is highly reactive and can act as an electrophile, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
2-(2-Methoxyethoxy)ethanol: This compound is structurally similar but lacks the sulfonyl chloride group.
Ethane-1-sulfonyl chloride: This compound is the parent structure without the methoxyethoxy group.
2-Methoxyethanol: This compound is a simpler ether without the sulfonyl chloride group.
Uniqueness: 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride is unique due to its combination of ether and sulfonyl chloride functionalities, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyethoxy)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO4S/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZZDLZQMLPWDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215974-61-0 | |
Record name | 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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